molecular formula C19H15N5O B2423697 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide CAS No. 1798637-54-3

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide

Cat. No.: B2423697
CAS No.: 1798637-54-3
M. Wt: 329.363
InChI Key: OHMJRTAVNXJVAN-UHFFFAOYSA-N
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Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide (CAS 1798637-54-3) is a complex organic compound of the imidazopyridine class, characterized by an imidazole ring fused to a pyridine ring, forming a bicyclic structure . This compound is of significant interest in pharmaceutical research, particularly in oncology and immunotherapy. It has been identified as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which negatively regulates the cGAS-STING pathway—a critical immune response pathway in cancer immunotherapy . Research indicates high potency with an IC50 of 5.70 nM against ENPP1 . In vivo studies have demonstrated its potential to enhance the efficacy of existing immunotherapies, showing 77.7% tumor growth inhibition when used in combination with an anti-PD-1 antibody . The compound's molecular formula is C19H15N5O, with a molecular weight of 329.36 g/mol . Its unique structural features, combining both imidazopyridine and pyrazine moieties, impart distinct chemical and biological properties, making it a valuable lead compound for research and development . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c1-13-5-4-10-24-12-17(22-18(13)24)14-6-2-3-7-15(14)23-19(25)16-11-20-8-9-21-16/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMJRTAVNXJVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazo[1,2-a]pyridine Ring Formation

The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes. For 8-methyl substitution, 2-amino-5-methylpyridine serves as the starting material.

Procedure :

  • Bromination : 2-Amino-5-methylpyridine is brominated at position 3 using bromine in dichloromethane under reflux (40°C, 1 h), yielding 3-bromo-5-methylpyridin-2-amine (80–85% yield).
  • Cyclization : Reaction with chloroacetaldehyde in ethanol at 70°C for 12 h forms 8-methylimidazo[1,2-a]pyridine (75% yield).

Suzuki–Miyaura Coupling for Phenyl Attachment

To introduce the 2-phenyl group, a Suzuki coupling is employed.

Reaction Scheme :

8-Methylimidazo[1,2-a]pyridine-2-boronic acid + 2-Bromoaniline  
→ 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (Intermediate A)  

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: 1,4-Dioxane/H₂O (4:1)
  • Temperature: 80°C, 6 h
  • Yield: 70–75%

Synthesis of Intermediate B: Pyrazine-2-carboxylic Acid

Pyrazine-2-carboxylic acid is commercially available but can be synthesized via oxidation of 2-methylpyrazine:

Oxidation Protocol :

  • Substrate : 2-Methylpyrazine treated with KMnO₄ in acidic aqueous medium.
  • Conditions : 90°C, 8 h.
  • Yield : 85–90%.

Amide Coupling to Form the Target Compound

The final step involves coupling Intermediate A and Intermediate B using carbodiimide-based reagents.

Procedure :

  • Activation : Pyrazine-2-carboxylic acid (1.0 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C for 30 min.
  • Amidation : Intermediate A (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 h.
  • Workup : The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, dried (Na₂SO₄), and purified via silica gel chromatography.
  • Yield : 65–70%.

Alternative Synthetic Routes

Parallel Synthesis for Analog Exploration

Parallel amidation techniques, as demonstrated for pyrimidine carboxamides, could optimize reaction conditions (e.g., varying bases, solvents, or coupling agents) to enhance yield and purity.

Critical Analysis of Methodologies

Parameter Suzuki Coupling Amidation
Yield 70–75% 65–70%
Catalyst Pd(PPh₃)₄ EDCl/HOBt
Temperature 80°C Room temperature
Purification Column chromatography Silica gel chromatography
Key Advantage Regioselective coupling Mild conditions

Challenges and Solutions :

  • Low Amidation Yield : Pre-activation of the carboxylic acid and use of DMF as a polar aprotic solvent improve efficiency.
  • Pd Catalyst Cost : Substituting PdCl₂(dppf) reduces expense without compromising yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyridine derivatives, such as:

Uniqueness

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide is unique due to its specific structural features and the presence of both imidazopyridine and pyrazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and immunotherapy. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including patents, research articles, and pharmacological studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 2 8 methylimidazo 1 2 a pyridin 2 yl phenyl pyrazine 2 carboxamide\text{N 2 8 methylimidazo 1 2 a pyridin 2 yl phenyl pyrazine 2 carboxamide}

The molecular weight is approximately 428.5 g/mol, and it possesses various functional groups that contribute to its biological activity.

Research indicates that compounds related to this compound may act as inhibitors of specific enzymes involved in cancer progression. For instance, studies have highlighted the role of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which negatively regulates the cGAS-STING pathway—a critical pathway in immune response and cancer immunotherapy.

Key Findings:

  • ENPP1 Inhibition: A derivative demonstrated an IC50 value of 5.70 nM against ENPP1, suggesting strong inhibitory activity. This inhibition leads to enhanced expression of downstream targets such as IFNB1 and CXCL10, promoting antitumor immunity .
  • Tumor Growth Inhibition: In vivo studies showed that when combined with anti-PD-1 antibodies, the compound significantly inhibited tumor growth by 77.7% in murine models .

Biological Activity Data

Activity Value Notes
IC50 against ENPP15.70 nMHigh potency as an ENPP1 inhibitor
Tumor growth inhibition77.7%Observed in combination with anti-PD-1 antibody
mRNA expression increaseSignificantTargets include IFNB1 and CXCL10

Case Study 1: ENPP1 Inhibition and Immune Response

In a study focusing on imidazo[1,2-a]pyrazine derivatives, researchers identified a compound that not only inhibited ENPP1 but also enhanced immune response markers in cancer models. The combination therapy with anti-PD-1 antibodies resulted in improved survival rates among treated mice compared to controls .

Case Study 2: Pharmacokinetics and Efficacy

Pharmacokinetic studies indicated that the compound exhibited favorable absorption and distribution characteristics, making it a suitable candidate for further development in clinical settings. The compound's ability to enhance the efficacy of existing immunotherapies marks it as a promising agent in cancer treatment .

Q & A

Q. How can researchers optimize synthetic routes for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide to achieve high purity and yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of imidazo[1,2-a]pyridine intermediates with pyrazine-carboxylic acid derivatives. Key steps include:
  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions in solvents like DMF or dichloromethane .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the target compound. HPLC can further confirm purity (>95%) .
  • Critical parameters : Control reaction temperature (0–25°C) to minimize side reactions like imidazole ring oxidation .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the imidazo-pyridine and pyrazine moieties .
  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions. Data collection at low temperature (100 K) reduces thermal motion artifacts .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 386.15) .

Q. How can researchers perform initial biological screening to assess antimicrobial or anticancer activity?

  • Methodological Answer :
  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
  • Anticancer assays : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HepG2, MCF-7). Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .
  • Dose-response curves : Test concentrations from 0.1–100 µM to establish potency thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability tests : Use liver microsomes (human/rat) to assess compound degradation rates, which may explain potency discrepancies .
  • Orthogonal assays : Validate findings with alternative methods (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation assays) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved target selectivity?

  • Methodological Answer :
  • Core modifications : Replace the pyrazine ring with pyrimidine or triazine to alter electron density and hydrogen-bonding capacity .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance kinase inhibition (e.g., IC₅₀ reduction from 50 nM to 12 nM in Btk inhibitors) .
  • Computational modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes to target proteins (e.g., EGFR or Aurora kinases) .

Q. What experimental and computational approaches validate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :
  • Kinase profiling : Use radiometric assays (³³P-ATP) or fluorescence-based platforms (e.g., Caliper LabChip) to screen against a panel of 100+ kinases .
  • SPR analysis : Measure binding kinetics (kₐ, k𝒹) to purified kinase domains (e.g., K𝒹 < 10 nM suggests high affinity) .
  • Phosphoproteomics : LC-MS/MS to identify downstream phosphorylation changes in treated vs. untreated cells .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :
  • Solvent screening : Test mixtures of DMSO/water, methanol/ether, or acetone/n-heptane for slow vapor diffusion .
  • Cryoprotection : Soak crystals in Paratone-N or glycerol before flash-cooling in liquid nitrogen .
  • Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) to resolve weak diffraction patterns from small crystals (<0.1 mm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.